Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl-
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Overview
Description
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.2411. It is also known by other names such as malonamide, 2-ethyl-2-phenyl-, ethylphenylmalondiamide, and phenylethylmalonamide . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and two tetramethyl groups attached to the propanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- typically involves the reaction of ethylphenylmalonic acid with ammonia or amines under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but lacks the ethyl and phenyl groups.
Propanamide, 2,2-dimethyl-N-phenyl-: This compound has a similar amide structure but differs in the substitution pattern.
Uniqueness
Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups, along with the tetramethyl groups, makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
42948-61-8 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-ethyl-N,N,N',N'-tetramethyl-2-phenylpropanediamide |
InChI |
InChI=1S/C15H22N2O2/c1-6-15(13(18)16(2)3,14(19)17(4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3 |
InChI Key |
MMKFGXSSSRIUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
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